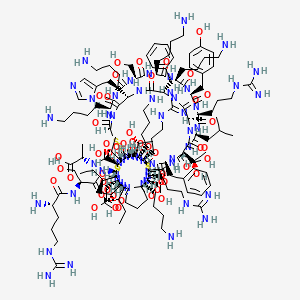
H-Arg-Ser-Cys(1)-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys(2)-Thr-Ala-Phe-Lys-Cys(3)-Lys-His-Ser-Lys-Lys-Tyr-Arg-Leu-Ser-Phe-Cys(2)-Arg-Lys-Thr-Cys(3)-Gly-Thr-Cys(1)-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
CHEMBL3609092 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CHEMBL3609092 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound for probing chemical reactions and mechanisms.
Biology: Used in studies to understand biological pathways and interactions.
Medicine: Potential applications in drug discovery and development, particularly in targeting specific proteins or pathways.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CHEMBL3609092 involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
CHEMBL3609092 can be compared with other similar compounds based on its structure and bioactivity. Some similar compounds include:
- CHEMBL3609093
- CHEMBL3609094
- CHEMBL3609095
These compounds share similar structural features and bioactivity profiles but may differ in their specific applications and mechanisms of action .
Properties
Molecular Formula |
C174H286N56O48S6 |
|---|---|
Molecular Weight |
4123 g/mol |
IUPAC Name |
(2S)-2-[[(1R,2aS,4S,7S,10S,13S,19S,22S,25S,28S,31R,36R,39S,45R,48S,51S,54S,57R,60S,63S,66S,69S,72S,75S,78S,81S,84S,87S,90R,93S,96S,99S)-10,51,75,78,87,93-hexakis(4-aminobutyl)-31-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-60,96-dibenzyl-19,28-bis[(2S)-butan-2-yl]-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,22,39,48-tetrakis[(1R)-1-hydroxyethyl]-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-5-ylmethyl)-99-methyl-66-(2-methylpropyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C174H286N56O48S6/c1-13-88(5)130-164(271)213-116(73-129(241)242)153(260)228-135(95(12)238)168(275)226-131(89(6)14-2)169(276)230-67-37-52-127(230)163(270)207-106(47-25-31-61-179)144(251)215-118(77-232)154(261)204-110(51-36-66-194-174(188)189)146(253)219-126-85-284-282-83-124-160(267)206-108(49-34-64-192-172(184)185)140(247)200-107(48-26-32-62-180)147(254)227-134(94(11)237)167(274)222-121(138(245)195-75-128(240)224-132(92(9)235)166(273)223-122(158(265)198-91(8)170(277)278)81-280-283-84-125(161(268)225-130)221-157(264)117(76-231)214-137(244)101(181)42-33-63-191-171(182)183)80-279-281-82-123(218-145(252)105(46-24-30-60-178)201-149(256)112(69-96-38-17-15-18-39-96)208-136(243)90(7)197-165(272)133(93(10)236)229-162(126)269)159(266)205-104(45-23-29-59-177)142(249)212-115(72-99-74-190-86-196-99)152(259)217-119(78-233)155(262)203-102(43-21-27-57-175)139(246)199-103(44-22-28-58-176)141(248)210-114(71-98-53-55-100(239)56-54-98)150(257)202-109(50-35-65-193-173(186)187)143(250)209-111(68-87(3)4)148(255)216-120(79-234)156(263)211-113(151(258)220-124)70-97-40-19-16-20-41-97/h15-20,38-41,53-56,74,86-95,101-127,130-135,231-239H,13-14,21-37,42-52,57-73,75-85,175-181H2,1-12H3,(H,190,196)(H,195,245)(H,197,272)(H,198,265)(H,199,246)(H,200,247)(H,201,256)(H,202,257)(H,203,262)(H,204,261)(H,205,266)(H,206,267)(H,207,270)(H,208,243)(H,209,250)(H,210,248)(H,211,263)(H,212,249)(H,213,271)(H,214,244)(H,215,251)(H,216,255)(H,217,259)(H,218,252)(H,219,253)(H,220,258)(H,221,264)(H,222,274)(H,223,273)(H,224,240)(H,225,268)(H,226,275)(H,227,254)(H,228,260)(H,229,269)(H,241,242)(H,277,278)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t88-,89-,90-,91-,92+,93+,94+,95+,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,130-,131-,132-,133-,134-,135-/m0/s1 |
InChI Key |
SYGMFDWVXIFOBU-CVHNOKNFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCCCN)CO)CC7=CN=CN7)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)[C@@H](C)O)C)CC8=CC=CC=C8)CCCCN)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)[C@@H](C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)[C@@H](C)CC)[C@@H](C)O)CC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCCCN)CO)CC7=CN=CN7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCCCN)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-[5-methyl-2-oxo-5-(3-thienyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-7-yl]-1H-pyrrole-2-carbonitrile](/img/structure/B10779750.png)
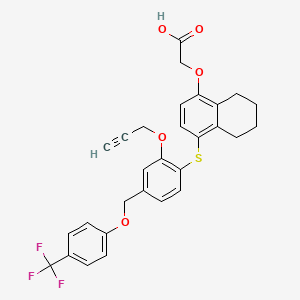
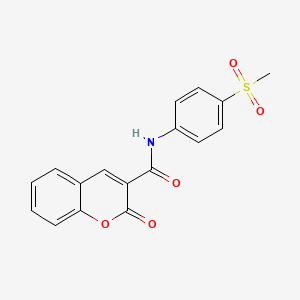

![H-[Trp-Arg-Nva-Arg-Tyr]2-NH2](/img/structure/B10779786.png)
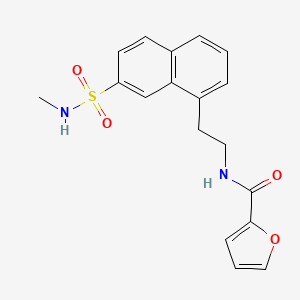
![2-(4-{1-[3-(2-Chloro-phenoxy)-benzyl]-piperidin-4-ylcarbamoyl}-4-phenyl-piperidin-1-yl)-2-methyl-propionic acid](/img/structure/B10779799.png)
![N-{4-[4-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]benzoyl}-L-glutamic Acid](/img/structure/B10779807.png)
![3-[(3-Aminophenyl)methyl]-5-phenoxy-1,3,4-oxadiazol-2-one](/img/structure/B10779822.png)
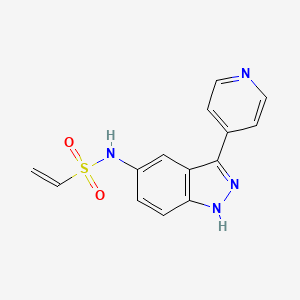
![(1S,2S,14R,22R)-23-propyl-15-oxa-12,23-diazaheptacyclo[14.9.1.01,14.02,22.04,13.06,11.020,26]hexacosa-4,6,8,10,12,16,18,20(26)-octaene-2,17-diol;hydrochloride](/img/structure/B10779842.png)
![4-[[(7R)-8-cyclopentyl-5,7-diethyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10779843.png)
![N-[4-chloro-3-[dideuterio(fluoro)methoxy]phenyl]pyridine-2-carboxamide](/img/structure/B10779850.png)
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-5-(5-Methylpyridin-3-Yl)-1h-Quinolin-2-One](/img/structure/B10779853.png)
